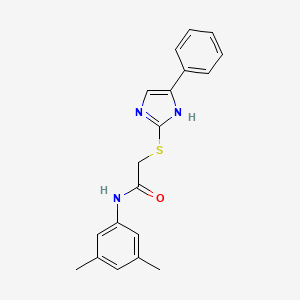![molecular formula C20H18N2O4 B2976925 (2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione CAS No. 317821-83-3](/img/structure/B2976925.png)
(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Complex Formation
- Synthesis of Macrocyclic Compounds : This compound is part of a broader category of macrocyclic dilactams that have been synthesized and studied for their ability to form complexes with various metal ions such as Ba(II) and Mg(II) perchorates. These complexes were characterized by various techniques, suggesting potential applications in coordination chemistry and material science (Kılıç & Gündüz, 1986).
Stereochemistry and NMR Data
- Stereochemistry of Cyclopeptide Alkaloids : The structural determination and stereochemistry, including complete 1H and 13C NMR spectroscopic data assignments of compounds structurally related to this complex, have been described, showing the importance of these compounds in natural product chemistry and pharmacology (Nisar et al., 2010).
Chiral Resolution and Antibacterial Agents
- Chiral Resolution and Simulation Studies : Research on antibacterial agents with two chiral centers related to the structure of this compound demonstrates the significance of chiral resolution in enhancing pharmacological activity. The study highlights the importance of obtaining optically active drugs through chiral resolution, underlining the compound's relevance in medicinal chemistry (Ali et al., 2020).
Macrocyclic Chemistry and Metal Coordination
- Characterization of Macrocyclic Compounds : The characterization of macrocyclic compounds containing this complex, including their metal coordination chemistry, showcases their potential applications in designing new materials and catalysts. These studies provide insights into the structural aspects of macrocycles and their complexes with transition metals, indicating their utility in various scientific domains (Alaoui et al., 2007).
Antimicrobial Activity and Molecular Docking
- Antimicrobial Activity and Docking Study : Research into novel derivatives carrying biologically active moieties related to this compound indicates their significant antimicrobial activity. Such studies are crucial for the development of new antibacterial and antifungal agents, with molecular modeling offering insights into their mechanism of action (Ghorab et al., 2017).
Propriétés
IUPAC Name |
(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-21-18(23)17-15-12(10-26-19(17)22(2)20(21)24)9-25-14-8-7-11-5-3-4-6-13(11)16(14)15/h3-8,12,15H,9-10H2,1-2H3/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVABHBZKKZEGCF-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3C(COC4=C3C5=CC=CC=C5C=C4)CO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C([C@H]3[C@H](COC4=C3C5=CC=CC=C5C=C4)CO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

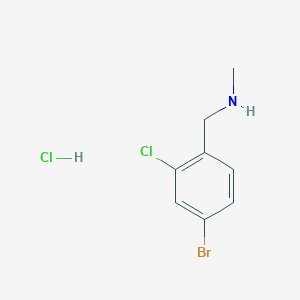
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2976843.png)
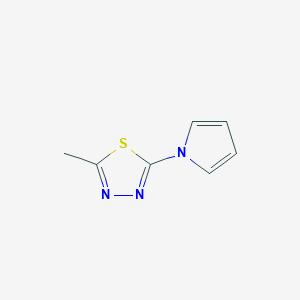
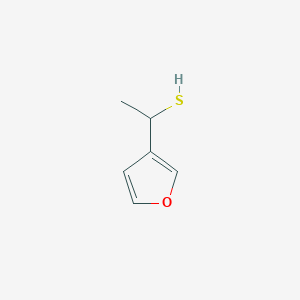
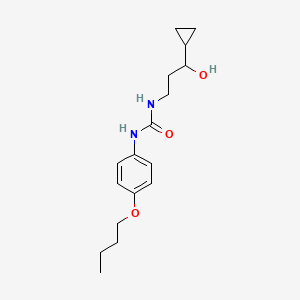
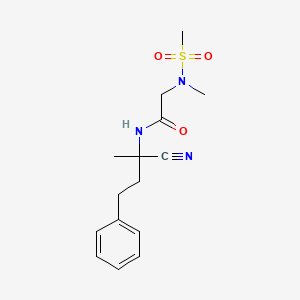
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)
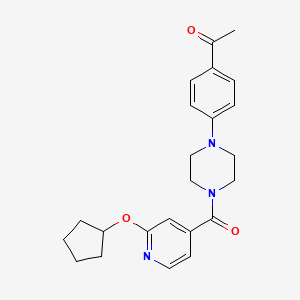
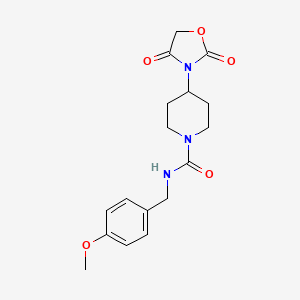

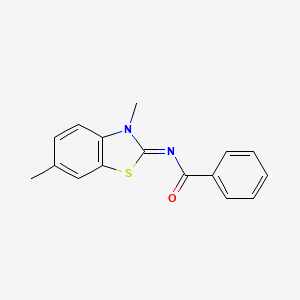
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)
![N-(3,4-dimethoxybenzyl)-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2976864.png)
